

A Comparative Guide to the Structure-Activity Relationships of Thalidomide and Thiamine Derivatives

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Compound of Interest

Compound Name: *Thalicminine*

Cat. No.: *B107025*

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A Note on the Topic: The user's request specified "**Thalicminine** derivatives." However, extensive searches yielded no relevant compounds by that name, suggesting a possible misspelling. The search results strongly indicate that the intended topic was likely either Thalidomide derivatives or Thiamine derivatives, both of which are significant areas of research in structure-activity relationship (SAR) studies. This guide will therefore provide a comparative overview of both Thalidomide and Thiamine derivatives to address the user's core requirements for data presentation, experimental protocols, and visualizations.

Part 1: Thalidomide Derivatives

Thalidomide, initially a sedative, was withdrawn due to its severe teratogenic effects. However, its potent anti-inflammatory and immunomodulatory properties have led to its re-emergence as a treatment for various cancers and inflammatory diseases. This has spurred extensive research into the development of thalidomide analogs with improved efficacy and reduced toxicity. The core structure for SAR studies often involves modifications to the phthalimide and glutarimide rings.

Structure-Activity Relationship (SAR) of Thalidomide Analogs

The biological activity of thalidomide derivatives is highly dependent on their structural features. Key modifications and their effects on anticancer and anti-inflammatory activities are

summarized below.

Modification	Effect on Biological Activity	Key Findings	References
Substitution on the Phthalimide Ring	Can modulate anti-inflammatory and anti-angiogenic activity.	Minor substitutions are generally tolerated without loss of toxicity. [1][2]	[1][2]
Linkage between Rings	An α -linkage between the phthalimide and glutarimide rings is essential for embryopathic activity.	A β -linkage results in a complete loss of this activity.[1][2]	[1][2]
Substitution on the Glutarimide Ring	Modifications can alter the binding affinity to target proteins like Cereblon (CRBN).	The glutarimide ring is crucial for the teratogenic effects.[1]	[1]
Introduction of a Benzyl Group	Can enhance anti-inflammatory activity.	Several thalidomide derivatives with benzyl group additions have been synthesized and evaluated for anti-psoriasis activity.[3]	[3]
Bulky Substitutions on the Phenyl Ring (in analogs with a taxol-like mode of action)	Results in a perpendicular conformation between the isoindole and phenyl rings, which is critical for anti-microtubule activity.	Di-isopropyl groups on the phenyl ring lead to potent anti-microtubule agents.[4]	[4]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

- Objective: To determine the cytotoxic effects of thalidomide derivatives on cancer cell lines.
- Methodology:
 - Tumor cells (e.g., MCF7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the thalidomide derivatives for a specified period (e.g., 24-72 hours).
 - After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
 - The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

2. Anti-inflammatory Activity Assessment (LPS-induced TNF- α Production in PBMCs)

- Objective: To evaluate the inhibitory effect of thalidomide derivatives on the production of the pro-inflammatory cytokine TNF- α .
- Methodology:
 - Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
 - The cells are pre-incubated with different concentrations of the thalidomide derivatives for 1-2 hours.
 - Lipopolysaccharide (LPS) is then added to the cell cultures to stimulate the production of TNF- α .
 - After an incubation period (e.g., 18-24 hours), the cell culture supernatants are collected.

- The concentration of TNF- α in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Visualization of Thalidomide's Mechanism of Action



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Caption: Mechanism of action of Thalidomide derivatives via Cereblon-mediated protein degradation.

Part 2: Thiamine (Vitamin B1) Derivatives

Thiamine, or Vitamin B1, is an essential nutrient that plays a crucial role in carbohydrate metabolism. Its active form, thiamine pyrophosphate (TPP), is a cofactor for several key enzymes. Research into thiamine derivatives and antivitamins has provided insights into metabolic regulation and potential therapeutic applications, including in cancer therapy.

Biological Activity of Thiamine Derivatives and Antivitamins

The biological effects of thiamine and its derivatives are primarily linked to their role in cellular metabolism. Antivitamins that interfere with thiamine's function have been developed and studied as potential therapeutic agents.

Compound	Biological Activity	Mechanism of Action	References
Thiamine (Vitamin B1)	Essential coenzyme for carbohydrate metabolism. High doses may have anti-proliferative effects in cancer cells.	Active form (TPP) is a cofactor for enzymes like pyruvate dehydrogenase (PDH) and transketolase. High doses can reduce PDH phosphorylation, similar to dichloroacetate (DCA).[5][6]	[5][6]
Oxythiamine	Thiamine antagonist (antivitamin).	Inhibits TPP-dependent enzymes, leading to reduced cell proliferation. Studied as a potential cytostatic agent in cancer treatment.[7]	[7]
Pyrithiamine	Thiamine antagonist (antivitamin).	Interferes with thiamine transport and the synthesis of TPP. Used in research to induce thiamine deficiency.[7]	[7]
Thiamine Tetrahydrofurfuryl Disulfide (TTFD)	Synthetic, lipid-soluble derivative of thiamine.	More readily absorbed than water-soluble thiamine. A synthetic counterpart to allithiamine found in garlic.[8]	[8]

Experimental Protocols

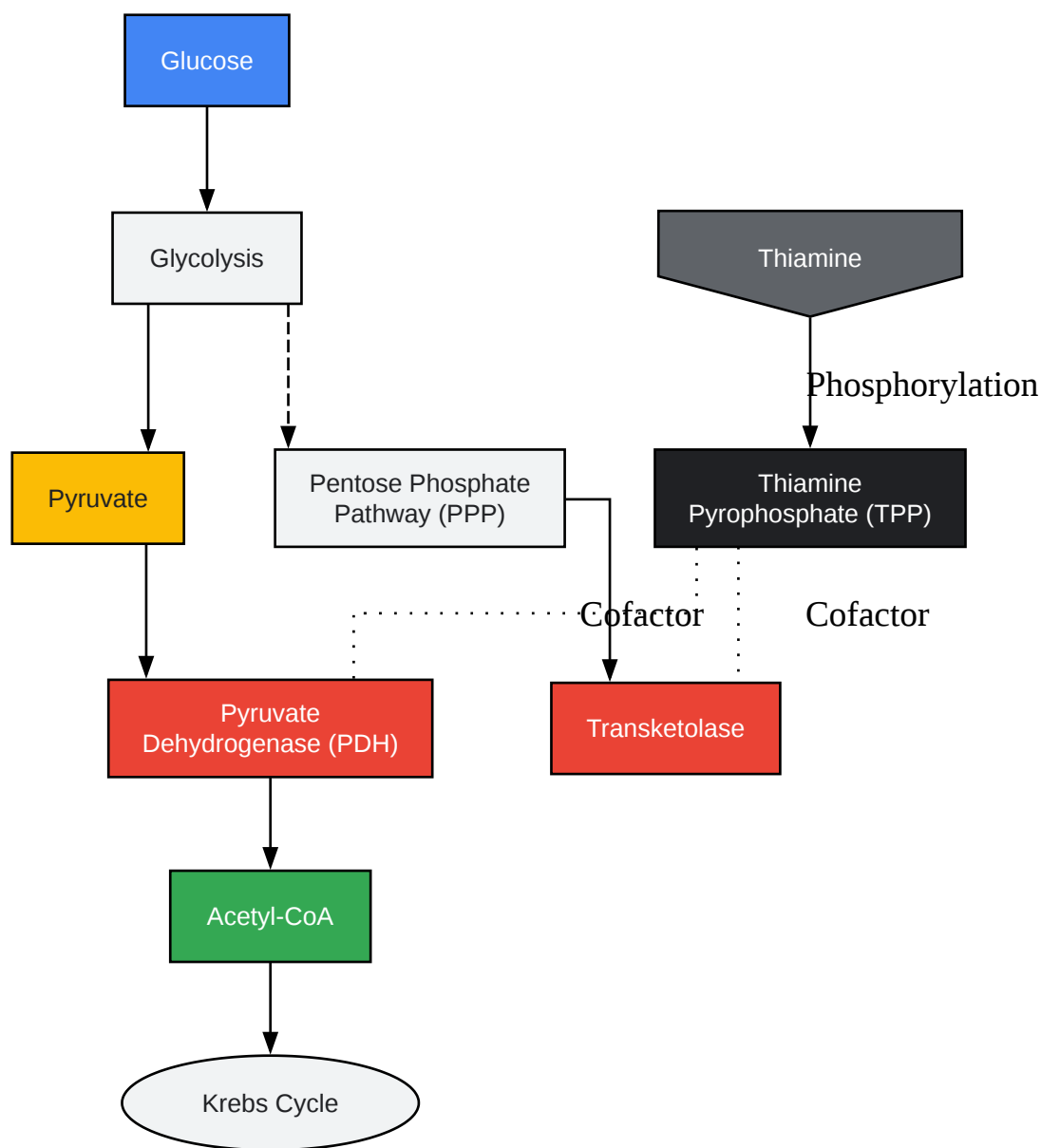
1. Pyruvate Dehydrogenase (PDH) Activity Assay

- Objective: To measure the effect of thiamine derivatives on the activity of the PDH complex, a key enzyme in glucose metabolism.
- Methodology:
 - Cancer cells (e.g., Panc-1 pancreatic cancer cells) are treated with high-dose thiamine or other derivatives.
 - Mitochondria are isolated from the treated cells by differential centrifugation.
 - The activity of the PDH complex in the mitochondrial lysates is measured using a colorimetric assay kit.
 - The assay typically follows the reduction of NAD⁺ to NADH, which is coupled to a colorimetric probe, and the absorbance is measured at a specific wavelength.

2. Extracellular Acidification Rate (ECAR) Measurement

- Objective: To assess the rate of glycolysis in cells treated with thiamine derivatives.
- Methodology:
 - Cells are seeded in a specialized microplate for metabolic analysis (e.g., Seahorse XF analyzer).
 - After treatment with the thiamine derivative, the cells are placed in the analyzer.
 - The analyzer performs sequential injections of metabolic modulators (e.g., glucose, oligomycin, 2-deoxyglucose) to measure key parameters of glycolysis, including the extracellular acidification rate (ECAR).
 - A decrease in ECAR upon treatment suggests a shift away from glycolysis towards mitochondrial respiration.

Visualization of Thiamine's Role in Metabolism



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Caption: The central role of Thiamine Pyrophosphate (TPP) as a cofactor in cellular metabolism.

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